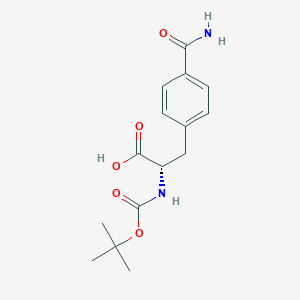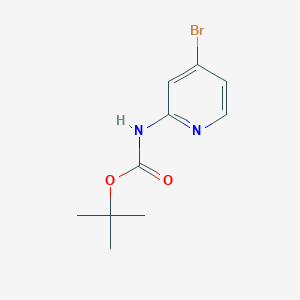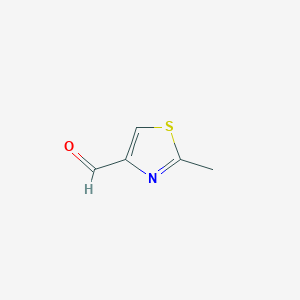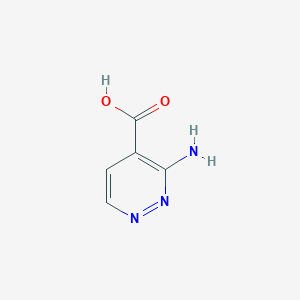![molecular formula C6H6N4 B112336 3-Aminopyrazolo[1,5-a]pyrimidine CAS No. 232600-93-0](/img/structure/B112336.png)
3-Aminopyrazolo[1,5-a]pyrimidine
Vue d'ensemble
Description
3-Aminopyrazolo[1,5-a]pyrimidine is a heterocyclic compound that consists of a pyrazole ring fused to a pyrimidine ring. This compound has garnered significant attention due to its diverse biological activities and potential applications in medicinal chemistry. The unique structure of pyrazolo[1,5-a]pyrimidin-3-amine allows it to interact with various biological targets, making it a valuable scaffold for drug discovery and development.
Applications De Recherche Scientifique
3-Aminopyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent
Industry: Utilized in the development of fluorescent probes and materials for optical applications.
Mécanisme D'action
Target of Action
3-Aminopyrazolo[1,5-a]pyrimidine, also known as Pyrazolo[1,5-a]pyrimidin-3-amine, is a compound that has been found to interact with several targets. While specific information about this compound’s primary targets is limited, related compounds have been shown to inhibit the Insulin-like Growth Factor 1 Receptor (IGF1R) and Src . These proteins play crucial roles in the development and progression of numerous types of human cancer .
Mode of Action
For instance, related compounds have been shown to suppress the activation of IGF1R and Src, which can inhibit the viability of certain cancer cell lines .
Biochemical Pathways
Related compounds have been shown to affect pathways associated with cell growth, differentiation, migration, and metabolism . By inhibiting key proteins in these pathways, such as IGF1R and Src, the compound can potentially disrupt cancer cell proliferation .
Result of Action
Related compounds have been shown to significantly inhibit the viability of certain cancer cell lines by inducing apoptosis . This suggests that this compound may have similar effects.
Analyse Biochimique
Biochemical Properties
3-Aminopyrazolo[1,5-a]pyrimidine is advantageous as it can provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases . It interacts with these biomolecules, influencing their function and playing a role in various biochemical reactions .
Cellular Effects
The effects of this compound on cells are significant. It has been shown to inhibit the viability of several NSCLC cell lines in vitro by inducing apoptosis . It also influences cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. For instance, it acts as a reversible inhibitor of Bruton Kinase (BTK), a nonreceptor tyrosine kinase, which is a major therapeutic target for B-cell-driven malignancies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrimidin-3-amine typically involves the condensation of aminopyrazole with β-enaminone under microwave irradiation. The reaction is carried out at 180°C for 2 minutes, followed by the addition of nitric acid and sulfuric acid at 60°C under solvent-free microwave irradiation for 10 minutes . This method provides a rapid and efficient route to the desired compound.
Industrial Production Methods
Industrial production of pyrazolo[1,5-a]pyrimidin-3-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Aminopyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or nitro groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nitrating agents, and other electrophiles under various conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with functional groups such as hydroxyl or carbonyl groups.
Reduction: Formation of reduced derivatives with functional groups such as amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar structure but different biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a fused triazole ring, exhibiting distinct pharmacological properties.
Uniqueness
3-Aminopyrazolo[1,5-a]pyrimidine is unique due to its specific arrangement of nitrogen atoms within the fused ring system, which imparts distinct electronic and steric properties. This uniqueness allows it to interact with a broader range of biological targets compared to similar compounds, making it a versatile scaffold for drug discovery and development .
Propriétés
IUPAC Name |
pyrazolo[1,5-a]pyrimidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-5-4-9-10-3-1-2-8-6(5)10/h1-4H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSZMEQQBAGKPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40611270 | |
| Record name | Pyrazolo[1,5-a]pyrimidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40611270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
232600-93-0 | |
| Record name | Pyrazolo[1,5-a]pyrimidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40611270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of Pyrazolo[1,5-a]pyrimidin-3-amine derivatives in medicinal chemistry?
A1: Pyrazolo[1,5-a]pyrimidin-3-amine derivatives show promise as potential therapeutic agents. Research indicates their potential use as neutral sphingomyelinase 2 (nSMase2) inhibitors []. nSMase2 plays a role in various cellular processes, and its dysregulation has been linked to several diseases. Additionally, these compounds have been explored for their use in coloring keratin-containing fibers, highlighting their versatility in different applications [].
Q2: What are the advantages of the reported one-pot synthesis of 3-halogenated and 3-nitropyrazolo[1,5-a]pyrimidines?
A2: A significant advantage of the described synthetic method lies in its efficiency and versatility. This one-pot microwave-assisted process allows for the production of diversely substituted 3-halo- and 3-nitropyrazolo[1,5-a]pyrimidines in good to excellent yields []. The method stands out due to its:
Q3: Can the synthesized 3-functionalized pyrazolo[1,5-a]pyrimidines be further modified?
A3: Yes, the 3-halo- and 3-nitropyrazolo[1,5-a]pyrimidines synthesized through the one-pot method serve as valuable precursors for further derivatization []. Researchers successfully employed these compounds to synthesize 3-alkynyl and 3-aminopyrazolo[1,5-a]pyrimidines with yields reaching up to 92%. This ability to introduce various substituents at the 3-position significantly expands the possibilities for exploring structure-activity relationships and developing compounds with tailored properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![benzyl N-[7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl]carbamate](/img/structure/B112271.png)





